molecular formula C6H12BrN B1442536 3-(Bromomethyl)-1-methylpyrrolidine CAS No. 1330756-17-6

3-(Bromomethyl)-1-methylpyrrolidine

Cat. No.: B1442536
CAS No.: 1330756-17-6
M. Wt: 178.07 g/mol
InChI Key: XMDSIBKGPUQEBM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group attached to the third carbon of the pyrrolidine ring and a methyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Cvetković et al. (2019) synthesized new derivatives related to 1-methylpyrrolidine, demonstrating their potential in antimicrobial applications. These compounds, including bromophenyl derivatives, showed significant in vitro inhibitory activities against a broad spectrum of fungi, highlighting their potential as novel fungicides. The research utilized density functional theory (DFT) calculations to study the structure-activity relationship (SAR), enhancing the understanding of how molecular structures influence biological activity (Cvetković et al., 2019).

Bromodomain Inhibition

Hilton-Proctor et al. (2020) described the synthesis of a 4-phenyl substituted analogue of 1-methylpyrrolidine, using it in the development of bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression. The study outlined the creation of structurally complex, chiral compounds with improved affinity as inhibitors, showcasing the compound's utility in epigenetic drug discovery (Hilton-Proctor et al., 2020).

Chemical Synthesis and Material Development

Research by Ward et al. (2002) demonstrated the use of derivatives of 1-methylpyrrolidine in synthesizing C2 symmetric bipyridyl imidazolidinone and oxazaborolidine derivatives. These derivatives have been applied as catalysts in asymmetric synthesis, indicating the versatility of 1-methylpyrrolidine derivatives in catalysis and material science. This study highlights the potential of these compounds in facilitating various chemical transformations with high enantioselectivity (Ward et al., 2002).

Corrosion Inhibition

A novel series of cationic surfactants derived from 1-methylpyrrolidine, evaluated by Hegazy et al. (2016), demonstrated effective corrosion inhibition for carbon steel pipelines in oil and gas wells. The study underscores the compound's application in industrial settings, offering insights into the design of new materials for protecting infrastructure against corrosion. The inhibition efficiency was noted to increase with the concentration of the inhibitors, showcasing their practical application in maintaining pipeline integrity (Hegazy et al., 2016).

Properties

IUPAC Name

3-(bromomethyl)-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDSIBKGPUQEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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